molecular formula C16H15FO2 B8130922 3-(2-Fluoro-4-methylphenethyl)benzoic acid

3-(2-Fluoro-4-methylphenethyl)benzoic acid

Cat. No.: B8130922
M. Wt: 258.29 g/mol
InChI Key: VTXHTWHDNLIVLF-UHFFFAOYSA-N
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Description

3-(2-Fluoro-4-methylphenethyl)benzoic acid is a fluorinated benzoic acid derivative characterized by a phenethyl substituent at the 3-position of the benzoic acid core. The phenethyl group itself is substituted with a fluorine atom at the 2-position and a methyl group at the 4-position. This structure combines electron-withdrawing (fluoro) and electron-donating (methyl) groups, which influence its physicochemical properties, such as acidity and lipophilicity.

Properties

IUPAC Name

3-[2-(2-fluoro-4-methylphenyl)ethyl]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15FO2/c1-11-5-7-13(15(17)9-11)8-6-12-3-2-4-14(10-12)16(18)19/h2-5,7,9-10H,6,8H2,1H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTXHTWHDNLIVLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)CCC2=CC(=CC=C2)C(=O)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15FO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Fluoro-4-methylphenethyl)benzoic acid typically involves the reaction of 2-fluoro-4-methylphenethyl bromide with benzoic acid under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization or chromatography to ensure the final product meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

3-(2-Fluoro-4-methylphenethyl)benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Activity
Research indicates that compounds similar to 3-(2-Fluoro-4-methylphenethyl)benzoic acid exhibit antimicrobial properties. In studies assessing their efficacy against various pathogens, such compounds have shown moderate activity against bacteria such as Escherichia coli and fungi like Candida albicans.

Table 1: Antimicrobial Activity Summary

PathogenMIC (μmol/L)Activity Level
Candida albicans50Moderate
Escherichia coli40Moderate
Staphylococcus aureusN/ANo Activity

Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory potential. It can inhibit cyclooxygenase (COX) enzymes, which play a significant role in the inflammatory response. In vitro studies have shown that it possesses moderate inhibitory effects on COX-1 and COX-2.

Table 2: COX Inhibition IC50 Values

CompoundIC50 COX-1 (μM)IC50 COX-2 (μM)
This compound26.04 ± 0.3634.4 ± 0.10
Diclofenac6.741.10

Biological Research Applications

Cancer Research
The compound has been explored for its potential use in cancer therapy. Studies have indicated that similar compounds can inhibit tumor growth in xenograft models when combined with other therapeutic agents, such as mTOR inhibitors.

Synthetic Applications

This compound serves as a versatile building block in organic synthesis. Its ability to participate in various chemical reactions makes it valuable for developing more complex molecules, especially in creating pharmaceuticals with enhanced biological activity.

Synthetic Pathways
The compound can undergo several transformations, including:

  • Esterification : Reacting with alcohols to form esters.
  • Amidation : Forming amides through reaction with amines.
  • Halogenation : Introducing additional halogen atoms to modify its reactivity.

Case Studies

Antimicrobial Assay
A comprehensive study evaluated the antimicrobial efficacy of halogenated benzoic acids, including this compound. Results indicated that increased halogen substitution correlates with enhanced antimicrobial activity against certain bacterial strains.

Anti-inflammatory Research
In another study focused on COX inhibition, a series of benzoic acid derivatives were synthesized and tested for their anti-inflammatory effects. Findings suggested that compounds with structural similarities to this compound exhibited significant inhibition of inflammatory markers in macrophage models.

Mechanism of Action

The mechanism of action of 3-(2-Fluoro-4-methylphenethyl)benzoic acid involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The presence of the fluorine atom can enhance the compound’s binding affinity and selectivity for its targets .

Comparison with Similar Compounds

Substituent Effects on Acidity and Reactivity

The benzoic acid core’s acidity (pKa) is highly sensitive to substituent electronic effects. Key comparisons include:

  • 4-Fluorobenzoic acid (pKa ~2.8–3.1 ): The electron-withdrawing fluorine at the para position increases acidity compared to unsubstituted benzoic acid (pKa ~4.2).
  • 3-(2-Chloro-4-(trifluoromethyl)phenoxy)benzoic acid: The trifluoromethyl (TFM) and chlorine substituents further lower pKa due to strong electron withdrawal, enhancing acidity .
  • 3-(2-Fluoro-4-methylphenethyl)benzoic acid : The 2-fluoro group on the phenethyl ring is electron-withdrawing, likely reducing the parent benzoic acid’s pKa. However, the 4-methyl group (electron-donating) may counterbalance this effect slightly, resulting in a pKa closer to 3.5–4.0 (estimated).
Table 1: Acidity and Substituent Effects
Compound Substituent(s) Predicted pKa Key Electronic Effects
Benzoic acid None 4.20 Baseline
4-Fluorobenzoic acid 4-Fluoro 3.10 Strong electron withdrawal
2-(Sulfooxy)benzoic acid 2-Sulfooxy <2.5 Highly electron-withdrawing
This compound 2-Fluoro (phenethyl), 4-methyl ~3.8 Mixed effects (EWG + EDG)

Structural Isomerism and Positional Effects

Positional isomers of fluorinated benzoic acids exhibit distinct properties:

  • 2-Fluorobenzoic acid : Fluorine in the ortho position creates steric hindrance and reduces solubility compared to para isomers .
  • 4-(2-Fluoro-3-nitrophenyl)benzoic acid (): The nitro group (electron-withdrawing) further increases acidity (pKa ~1.5–2.0) compared to methyl-substituted analogs.

Lipophilicity and Bioactivity

Lipophilicity (logP) impacts pharmacokinetics and toxicity:

  • 4-(3-Chloro-4-fluorophenyl)benzoic acid (logP ~3.5, ): Chlorine and fluorine increase logP compared to non-halogenated analogs.
  • 3-(2-Chloro-4-TFM-phenoxy)benzoic acid (): The TFM group elevates logP significantly (~4.5), correlating with higher toxicity (rat LD50: 1170 mg/kg).
Table 2: Lipophilicity and Toxicity Data
Compound Substituent(s) logP (Estimated) Toxicity Notes
4-Fluorobenzoic acid 4-Fluoro 1.90 Low toxicity (common metabolite)
3-(2-Chloro-4-TFM-phenoxy)benzoic acid 2-Chloro, 4-TFM-phenoxy 4.50 Oral rat LD50: 1170 mg/kg
This compound 2-Fluoro, 4-methylphenethyl 3.20 Data lacking; moderate logP

Heterocyclic vs. Aliphatic Substituents

  • Phenethyl-substituted analogs : Aliphatic chains (e.g., phenethyl) improve lipid solubility and may enhance binding to hydrophobic targets (e.g., enzymes, receptors).

Biological Activity

3-(2-Fluoro-4-methylphenethyl)benzoic acid is a benzoic acid derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound's unique structure, characterized by the presence of a fluorinated phenethyl group, suggests possible interactions with various biological targets, making it a subject of interest for therapeutic applications.

The synthesis of this compound typically involves the reaction of 2-fluoro-4-methylphenethyl bromide with benzoic acid. This reaction is often facilitated by potassium carbonate in a polar aprotic solvent such as dimethylformamide (DMF) at elevated temperatures. The compound can undergo various chemical reactions, including oxidation, reduction, and substitution, which may influence its biological activity.

Biological Activity

Research has indicated that this compound exhibits significant biological activity through various mechanisms:

  • Enzyme Inhibition : The compound may interact with specific enzymes, potentially inhibiting their activity. This is particularly relevant in the context of drug development where enzyme inhibitors are sought for therapeutic applications.
  • Receptor Modulation : The presence of the fluorine atom in its structure enhances binding affinity to certain receptors. This property is crucial for compounds designed to modulate receptor activity, such as those involved in pain management or inflammation.
  • Antimicrobial Activity : Preliminary studies suggest that derivatives of benzoic acids, including this compound, may exhibit antimicrobial properties against various pathogens. This opens avenues for exploring its use in treating infections .

The mechanism of action for this compound likely involves:

  • Binding to Biological Targets : The compound may bind to specific proteins or enzymes, altering their function.
  • Influencing Signaling Pathways : By modulating receptor activity, it can influence downstream signaling pathways critical for cellular responses.

Case Studies and Research Findings

Several studies have explored the biological implications of fluorinated benzoic acids:

  • Study on Antimicrobial Properties : A study demonstrated that derivatives similar to this compound exhibited antimicrobial activities against Acinetobacter baumannii, suggesting potential therapeutic uses in treating resistant infections .
  • Inhibition Studies : Research focusing on enzyme inhibition has shown that fluorinated compounds can significantly enhance inhibitory effects compared to non-fluorinated counterparts. This is attributed to improved interactions due to the electronegative nature of fluorine .

Comparative Analysis

To better understand the unique properties of this compound, a comparison with similar compounds is useful:

Compound NameStructure FeaturesBiological Activity
3-Fluoro-4-(trifluoromethyl)benzoic acidTrifluoromethyl groupEnhanced receptor agonistic activity
4-Fluorobenzoic acidFluorine on benzene ringModerate antimicrobial properties
2-Fluoro-4-methylbenzoic acidMethyl group without phenethyl moietyLimited biological data

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